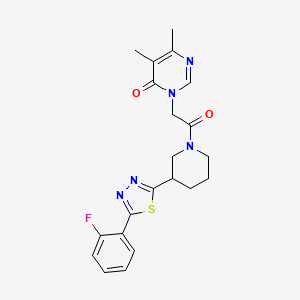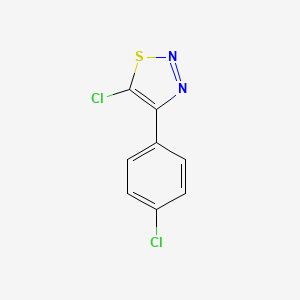
5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole (CPCPT) is a heterocyclic compound with a wide range of applications in scientific research. It is a highly active compound with a unique structure and properties, making it a useful tool for a variety of studies.
Applications De Recherche Scientifique
Antiparasitic Drug
“5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole” is a key component in the antiparasitic drug Closantel . Closantel is a synthetic halogenated salicylanilide derivative compound used to treat parasitic infections .
Enantiomeric Separation
This compound plays a significant role in the enantiomeric separation of Closantel . Enantiomeric separation is a critical process in pharmaceutical research as the therapeutic effect of a racemic drug is usually produced by one enantiomer, while the other might be either inactive or have a toxic or synergetic effect .
Antimicrobial Activity
Derivatives of “5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole” have shown promising antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . This makes it a potential candidate for the development of new antimicrobial agents .
Anticancer Activity
Certain derivatives of this compound have demonstrated anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests its potential use in cancer treatment .
Molecular Pharmacological Research
The compound is used in molecular pharmacological research to study the pharmacological activities of newly synthesized derivatives . This research can lead to the development of new molecules with novel modes of action to treat microbial infections and cancer .
Microtubule Disrupting Compounds
“5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole” is being researched for its potential as a microtubule disrupting compound . These compounds can disrupt the structure of microtubules, which are a key component of the cell’s cytoskeleton, and are being explored for their potential in cancer treatment .
Mécanisme D'action
Target of Action
The primary targets of 5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole are the carboxyl-terminal catalytic domain of the sensor kinase in bacterial two-component systems . These systems allow bacteria to sense and respond rapidly to changes in their environment, leading to specific gene activation or repression .
Mode of Action
5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole interacts with its targets by causing structural alterations of the kinase, leading to aggregation . This interaction disrupts the normal functioning of the sensor kinase, thereby inhibiting the two-component systems .
Biochemical Pathways
The compound affects the two-component signal transduction systems, which are integral in the ability of pathogenic bacteria to mount and establish a successful infection within the host . By inhibiting these systems, the compound disrupts the bacteria’s ability to adapt to environmental changes, thereby preventing the activation or repression of specific genes .
Result of Action
The molecular and cellular effects of 5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole’s action include the disruption of bacterial two-component systems, leading to an inability of the bacteria to adapt to environmental changes . This results in the inhibition of specific gene activation or repression, thereby preventing the bacteria from establishing a successful infection within the host .
Propriétés
IUPAC Name |
5-chloro-4-(4-chlorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMPICDKKJNEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

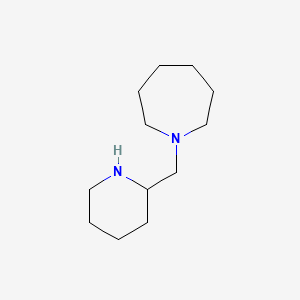
![Ethyl 5-acetyl-2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4-methylthiophene-3-carboxylate](/img/structure/B2443460.png)
![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2443462.png)
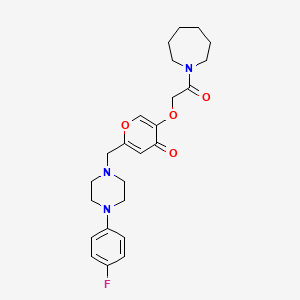
![(E)-3-(4-chlorophenyl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2443466.png)
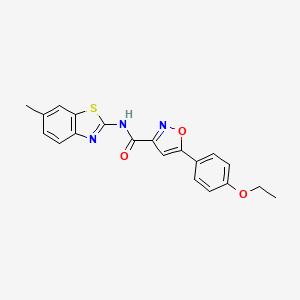
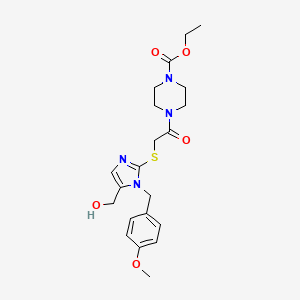

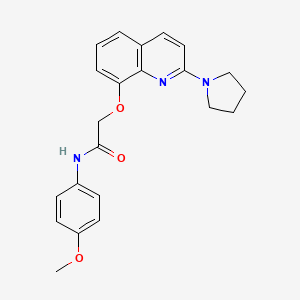
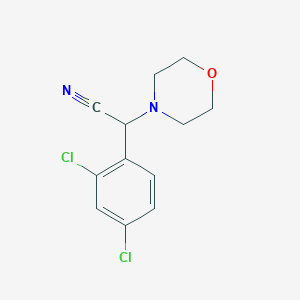
![2-(3,4-Dimethoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2443476.png)
![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2443477.png)
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2443479.png)
